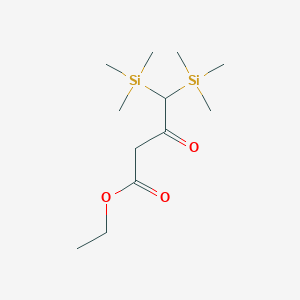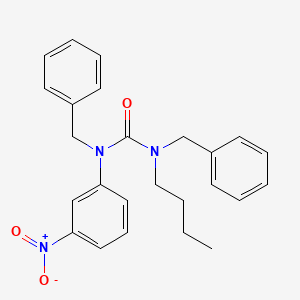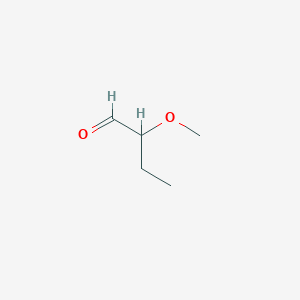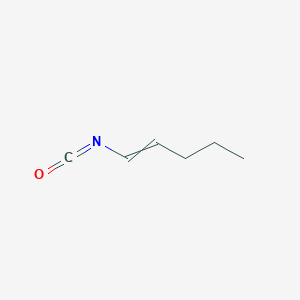
2-(Propan-2-ylidene)hex-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-ylidene)hex-4-enal is an organic compound with the molecular formula C9H14O. It is characterized by the presence of an aldehyde group and a double bond in its structure. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylidene)hex-4-enal can be achieved through several methods. One common approach involves the aldol condensation of acetone with hexanal under basic conditions. The reaction typically proceeds as follows:
Reactants: Acetone and hexanal.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Procedure: The base catalyzes the formation of an enolate ion from acetone, which then reacts with hexanal to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-ylidene)hex-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: 2-(Propan-2-ylidene)hexanoic acid.
Reduction: 2-(Propan-2-ylidene)hex-4-enol.
Substitution: 2-(Propan-2-ylidene)-4-bromohexanal.
Scientific Research Applications
2-(Propan-2-ylidene)hex-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its characteristic odor.
Mechanism of Action
The mechanism of action of 2-(Propan-2-ylidene)hex-4-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The double bond in the compound also allows it to participate in addition reactions, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
2-(Propan-2-ylidene)hex-4-enol: Similar structure but with an alcohol group instead of an aldehyde.
2-(Propan-2-ylidene)hexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-methyl-2-(Propan-2-ylidene)hex-4-enal: Similar structure with an additional methyl group.
Uniqueness
2-(Propan-2-ylidene)hex-4-enal is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
89502-55-6 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-propan-2-ylidenehex-4-enal |
InChI |
InChI=1S/C9H14O/c1-4-5-6-9(7-10)8(2)3/h4-5,7H,6H2,1-3H3 |
InChI Key |
KOJMCJMSXBONKV-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(=C(C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
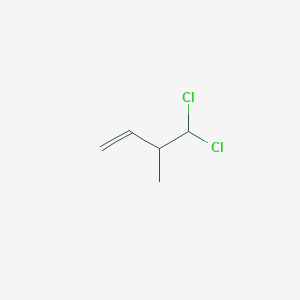
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)
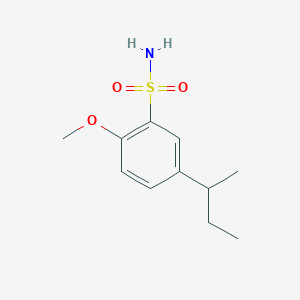
![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)
